

# Boditrectinib: A Technical Guide to a Next-Generation Pan-TRK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Boditrectinib** (also known as AUM601, CHC2014, and NOV1601) is a potent and selective, orally bioavailable, small molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases.[1] It is designed to target not only the wild-type TRKA, TRKB, and TRKC proteins but also to overcome acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors. This guide provides a comprehensive overview of **Boditrectinib**'s targets, molecular interactions, and the experimental methodologies used to characterize its activity, presenting a valuable resource for researchers in the field of oncology and drug development.

### **Core Targets and Molecular Interactions**

**Boditrectinib** is classified as a pan-TRK inhibitor, demonstrating activity against all three members of the TRK family: TRKA, TRKB, and TRKC. These receptors are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling independent of ligand binding and promoting tumor cell proliferation and survival.



**Boditrectinib** exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its phosphorylation activity and blocking downstream signaling cascades.

### **Acquired Resistance Mutations**

A significant challenge in cancer therapy with targeted inhibitors is the development of acquired resistance. In the context of TRK inhibition, resistance can arise from mutations within the TRK kinase domain. **Boditrectinib** has been specifically designed to be effective against common resistance mutations, including those in the solvent front, gatekeeper, and xDFG motif regions.

## **Quantitative Analysis of Kinase Inhibition**

While specific IC50 values for **Boditrectinib** (AUM601) are not yet publicly available in extensive peer-reviewed literature, the following tables provide a comparative overview of the inhibitory activities of other well-characterized first and second-generation TRK inhibitors against wild-type and mutant TRK kinases. This data, derived from cellular proliferation assays using engineered Ba/F3 cells, serves as a benchmark for understanding the landscape of TRK inhibition.

| Inhibitor     | TRKA (Wild-Type)<br>IC50 (nM) | TRKB (Wild-Type)<br>IC50 (nM) | TRKC (Wild-Type)<br>IC50 (nM) |
|---------------|-------------------------------|-------------------------------|-------------------------------|
| Larotrectinib | 23.5 - 49.4                   | 23.5 - 49.4                   | 23.5 - 49.4                   |
| Entrectinib   | 0.3 - 1.3                     | 0.3 - 1.3                     | 0.3 - 1.3                     |
| Selitrectinib | 1.8 - 3.9                     | 1.8 - 3.9                     | 1.8 - 3.9                     |
| Repotrectinib | <0.2                          | <0.2                          | <0.2                          |



| Mutation Type              | Larotrectinib<br>IC50 (nM) | Entrectinib<br>IC50 (nM) | Selitrectinib<br>IC50 (nM) | Repotrectinib<br>IC50 (nM)                    |
|----------------------------|----------------------------|--------------------------|----------------------------|-----------------------------------------------|
| Solvent Front<br>Mutations | >600                       | >400-fold<br>decrease    | 2 - 10                     | 3 - 4                                         |
| Gatekeeper<br>Mutations    | >600                       | <0.2 - 60.4              | -                          | -                                             |
| xDFG Mutations             | >1500                      | 138 - 876                | 124 - 341                  | 14.6 - 67.6                                   |
| Compound<br>Mutations      | >600                       | >400-fold<br>decrease    | -                          | ~10-fold more<br>potent than<br>Selitrectinib |

## **Signaling Pathways and Downstream Effects**

Inhibition of TRK kinase activity by **Boditrectinib** is expected to disrupt key downstream signaling pathways that are critical for tumor cell growth and survival. The primary pathways implicated in TRK-mediated oncogenesis are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aumbiosciences.com [aumbiosciences.com]
- To cite this document: BenchChem. [Boditrectinib: A Technical Guide to a Next-Generation Pan-TRK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856254#boditrectinib-targets-and-molecular-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com